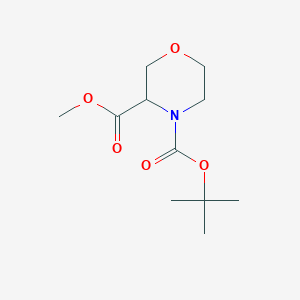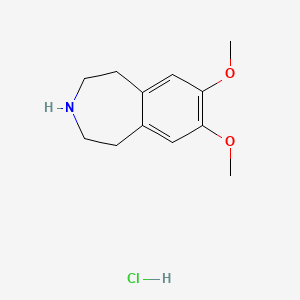
(4-(N-Bencilsulfamoil)fenil)ácido bórico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(N-Benzylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzylsulfamoyl group
Aplicaciones Científicas De Investigación
(4-(N-Benzylsulfamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential as a molecular probe for detecting and quantifying biomolecules that contain cis-diol groups, such as sugars and nucleotides.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and sensors, due to its ability to form stable complexes with various molecules.
Mecanismo De Acción
Target of Action
N-Benzyl 4-boronobenzenesulfonamide, also known as (4-(N-Benzylsulfamoyl)phenyl)boronic acid, is a complex organic compound. Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids and their derivatives typically undergo transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .
Biochemical Pathways
In general, boronic acids and their derivatives play a crucial role in carbon-carbon bond formation during suzuki-miyaura cross-coupling reactions .
Result of Action
Boronic acids and their derivatives are known to facilitate the formation of carbon-carbon bonds in suzuki-miyaura cross-coupling reactions , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The performance of suzuki-miyaura cross-coupling reactions, in which boronic acids and their derivatives are typically used, can be influenced by various factors such as temperature, solvent, and the presence of a base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of (4-(N-Benzylsulfamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
Types of Reactions:
Oxidation: (4-(N-Benzylsulfamoyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the benzylsulfamoyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include boronic esters, boronic acids, and substituted phenylboronic acid derivatives.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the benzylsulfamoyl group, making it less selective for certain applications.
(4-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and binding properties.
(4-(N-Benzylsulfonamido)phenyl)boronic acid: Similar but with a
Propiedades
IUPAC Name |
[4-(benzylsulfamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAPENXSWTNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621972 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548769-96-6 |
Source


|
| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














